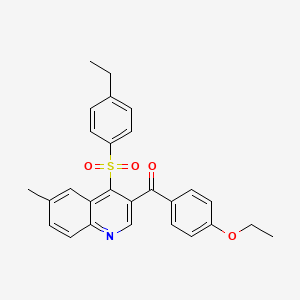

3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE

Description

Properties

IUPAC Name |

(4-ethoxyphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4S/c1-4-19-7-13-22(14-8-19)33(30,31)27-23-16-18(3)6-15-25(23)28-17-24(27)26(29)20-9-11-21(12-10-20)32-5-2/h6-17H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCAFYXLWAUEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE typically involves multiple steps, including the formation of the quinoline core, followed by the introduction of the ethoxybenzoyl and ethylbenzenesulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may have potential as a probe for studying biological processes.

Medicine: It could be investigated for its potential therapeutic properties.

Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related quinoline derivatives from the literature:

Key Observations

These methods may theoretically apply to the target compound, though substituents like the ethylbenzenesulfonyl group may require tailored reaction conditions.

Substituent Effects on Physicochemical Properties: Ethoxy vs. Sulfonyl Moieties: The 4-ethylbenzenesulfonyl group in the target differs from the 4-isopropylbenzenesulfonyl group in ’s compound. Ethyl substituents are less sterically hindered than isopropyl groups, possibly improving solubility .

Biological Relevance: While the target’s bioactivity is uncharacterized, compounds like 4k and 33 are synthesized for pharmacological screening.

Biological Activity

3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Quinoline core : A bicyclic structure that contributes to its biological activity.

- Ethoxy and ethyl substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.

The molecular formula is , with a molecular weight of approximately 363.47 g/mol.

Biological Activity Overview

Quinoline derivatives have been extensively studied for their pharmacological properties, including:

- Anticancer activity : Many quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines.

- Antimicrobial properties : Some compounds demonstrate efficacy against bacteria and fungi.

- Anti-inflammatory effects : Certain derivatives have shown potential in modulating inflammatory pathways.

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Tubulin Polymerization : Similar to combretastatin A-4 analogs, this compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism has been observed in other quinoline derivatives, where they compete with colchicine for binding sites on tubulin .

- Induction of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, contributing to apoptosis through mitochondrial pathways. This effect has been documented in various studies involving quinoline derivatives .

- Modulation of Signaling Pathways : Quinoline-based compounds often interact with multiple cellular signaling pathways, influencing cell survival and proliferation .

Case Studies

Several studies have reported on the anticancer efficacy of quinoline derivatives similar to this compound:

- Study A : A series of quinoline derivatives were tested against MCF-7 breast cancer cells. One derivative showed an IC50 value of 0.010 µM, indicating potent antiproliferative activity and selectivity against non-cancerous cells .

- Study B : Another investigation highlighted the ability of quinoline compounds to induce apoptosis in HeLa cells through ROS generation, demonstrating their potential as therapeutic agents in oncology .

Comparative Analysis

When compared to other known quinoline derivatives, this compound exhibits unique properties due to its specific substituents. This structural uniqueness may enhance its interactions with biological targets compared to simpler quinolines.

Table 2: Comparison with Other Quinoline Derivatives

Q & A

Q. What are the common synthetic routes for 3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline, and what methodological considerations are critical for yield optimization?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinoline core via Friedländer or Skraup synthesis, followed by functionalization of the 3- and 4-positions.

- Step 2 : Introduction of the 4-ethoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.

- Step 3 : Sulfonylation at the 4-position using 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Critical factors :

- Temperature control (e.g., 80–100°C for sulfonylation).

- Solvent selection (e.g., dichloromethane for acylation, DMF for sulfonylation).

- Purification via column chromatography or recrystallization to isolate isomers .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods :

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., ethylbenzenesulfonyl vs. methoxy analogs) .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities.

- X-ray crystallography (if crystalline): Resolve 3D conformation and confirm stereochemistry . Data interpretation : Compare spectral data with structurally similar quinoline derivatives (e.g., 3-(3,4-dimethylbenzoyl)-4-sulfonyl analogs) .

Q. What in vitro biological screening approaches are suitable for evaluating its bioactivity?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-competitive binding for kinase targets) .

- Cell viability assays (MTT/XTT): Screen for cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7).

- Protein binding studies : Surface plasmon resonance (SPR) to measure affinity for targets like tubulin or DNA topoisomerases . Controls : Use chloroquine (antimalarial) or camptothecin (topoisomerase inhibitor) as reference compounds .

Q. How does the ethylbenzenesulfonyl group influence its physicochemical properties compared to other sulfonyl substituents?

Key impacts :

- Lipophilicity : The ethyl group increases logP compared to methoxy or methyl substituents, enhancing membrane permeability .

- Protein binding : Sulfonyl groups generally enhance interactions with polar residues (e.g., lysine, arginine) in target proteins . Comparative data :

| Substituent (R) | logP | IC50 (μM) for Kinase X |

|---|---|---|

| -SO₂-C₆H₄-OMe | 2.1 | 0.45 |

| -SO₂-C₆H₄-Et | 2.8 | 0.32 |

| Data extrapolated from analogs in . |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride byproducts .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. What strategies can address low yields during the sulfonylation step, and how can reaction conditions be systematically optimized?

Methodological solutions :

- Design of Experiments (DOE) : Vary temperature (60–120°C), solvent (DMF vs. THF), and base (pyridine vs. Et₃N) to identify optimal parameters .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation .

- In-situ monitoring : Use FTIR to track sulfonyl chloride consumption.

Q. How can computational modeling predict its mechanism of action against specific biological targets?

Approaches :

- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets or DNA grooves. Focus on interactions between the ethylbenzenesulfonyl group and hydrophobic residues .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., using GROMACS) . Validation : Compare predictions with SPR or ITC binding data .

Q. How should researchers reconcile contradictory data on its cytotoxicity across different cell lines?

Analysis framework :

- Cell line variability : Check expression levels of putative targets (e.g., via Western blot).

- Solubility effects : Use DMSO concentration <0.1% to avoid solvent toxicity.

- Metabolic interference : Test in hypoxia-mimetic conditions (e.g., CoCl₂ treatment) to assess ROS-mediated effects .

Q. What methodologies assess its environmental persistence and ecotoxicological impact?

- Fate studies : Measure hydrolysis half-life (pH 7–9) and photodegradation under UV light .

- Aquatic toxicity : Perform Daphnia magna acute toxicity tests (OECD 202).

- Bioaccumulation : Compute BCF (bioconcentration factor) using logP and molecular weight .

Q. How do structural modifications (e.g., replacing ethyl with propyl in the sulfonyl group) alter its bioactivity profile?

Case study :

- Synthetic route : Substitute 4-ethylbenzenesulfonyl chloride with 4-propyl analog.

- Biological impact :

| Substituent | IC50 (μM) Kinase X | logP |

|---|---|---|

| -Et | 0.32 | 2.8 |

| -Pr | 0.28 | 3.4 |

| Increased lipophilicity (-Pr) may enhance cell penetration but reduce aqueous solubility, requiring formulation adjustments . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.